molecular formula C14H20F3N3 B1428690 4-((4-乙基哌嗪-1-基)甲基)-3-(三氟甲基)苯胺 CAS No. 630125-91-6

4-((4-乙基哌嗪-1-基)甲基)-3-(三氟甲基)苯胺

货号 B1428690
CAS 编号: 630125-91-6
分子量: 287.32 g/mol
InChI 键: ZYWCDXFRHUHFNV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, also known as 4-EPMTA, is an organofluorine compound with a wide range of applications in the scientific research field. It is a colorless to yellow-brown liquid with a low melting point and a boiling point of 140-141°C. 4-EPMTA has been used as a building block for the synthesis of a variety of compounds and as an intermediate in the synthesis of pharmaceuticals. It has also been employed as a reagent in chemical reactions, such as the Grignard reaction and the Suzuki coupling reaction.

科学研究应用

合成和抗菌应用

4-((4-乙基哌嗪-1-基)甲基)-3-(三氟甲基)苯胺及相关化合物在合成抗菌剂方面显示出有希望的应用。例如,类似分子已被合成,并表现出对用作结核病研究模型的油脂分枝杆菌具有高活性(Yolal et al., 2012)。此外,这类化合物的衍生物已被合成,用于作为抗击各种细菌和真菌菌株的抗菌剂(Patel, Kumari, & Patel, 2012)

在癌症研究中的应用

类似于4-((4-乙基哌嗪-1-基)甲基)-3-(三氟甲基)苯胺的化合物已被合成为抗肿瘤剂的中间体。例如,相关化合物5-三氟甲基-3-(4-甲基-1H-咪唑-1-基)苯胺是抗肿瘤剂尼洛替尼的中间体(Yang Shijing, 2013)

电化学应用

已研究了类似于4-((4-乙基哌嗪-1-基)甲基)-3-(三氟甲基)苯胺的化合物的电化学氟化反应。这类研究探索了全氟化合物的生产,这些化合物具有各种工业应用(Abe, Baba, & Soloshonok, 2001)

腐蚀抑制研究

已研究了类似于4-((4-乙基哌嗪-1-基)甲基)-3-(三氟甲基)苯胺的化合物的衍生物作为腐蚀抑制剂的潜力。使用密度泛函理论(DFT)进行了理论研究,以分析这些化合物的抑制效率(Wang et al., 2006)

新化合物的合成

这种化合物还在合成具有潜在生物应用的新化合物中发挥作用。例如,含有N-甲基哌嗪片段的新羧酸酰胺,与4-((4-乙基哌嗪-1-基)甲基)-3-(三氟甲基)苯胺密切相关,已被合成,用于潜在的各种制药应用(Koroleva et al., 2011)

属性

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3/c1-2-19-5-7-20(8-6-19)10-11-3-4-12(18)9-13(11)14(15,16)17/h3-4,9H,2,5-8,10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWCDXFRHUHFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Synthesis routes and methods I

Procedure details

To a mixture of (4-amino-2-trifluoromethyl-phenyl)-(4-ethyl-piperazin-1-yl)-methanone (20 g, 66.4 mmol) in THF (500 mL) was added BH3.DMS (19.91 mL, 199 mmol) dropwise. Then the mixture was stirred at 80° C. for 4 h. The mixture was quenched by adding MeOH and then concentrated. The residue was purified by silica column chromatography on silica gel (PE:EA=2:1, Rf=0.35) to give a white solid of 4-(4-ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenylamine (14 g, 46.0 mmol, 69.4% yield): 1H NMR (400 MHz, CDCl3) δ: 7.48 (d, J=8.4 Hz, 1H), 6.91 (d, J=2.8 Hz, 1H), 6.79 (dd, J=2.4, 8.4 Hz, 1H), 3.76 (s, 2H), 3.53 (s, 2H), 2.45-2.39 (m, 8H), 1.08 (t, J=7.2 Hz, 3H); ES-LCMS m/z 288 (M+H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
19.91 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (21.7 g, 68.3 mmol) obtained in Step (2) above was stirred in a solution of methanol. The reaction solution was mixed with Pd/C (1.8 g, 17.08 mmol), followed by stirring under hydrogen conditions for about 12 hours at room temperature. The reaction mixture was filtered through a Celite pad under reduced pressure, and washed with methanol. The filtrate was concentrated under reduced pressure to obtain the title compound (19.4 g, 99%).
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

To a mixture of (4-amino-2-trifluoromethyl-phenyl)-(4-ethyl-piperazin-1-yl)-methanone (20 g, 66.4 mmol) in THF (500 mL) was added BH3DMS (19.91 mL, 199 mmol) dropwise. Then the mixture was stirred at 80° C. for 4 h. The mixture was quenched by adding MeOH and then concentrated. The residue was purified by silica column chromatography on silica gel (PE:EA=2:1, Rf=0.35) to give a white solid of 4-(4-ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenylamine (14 g, 46.0 mmol, 69.4% yield): 1H NMR (400 MHz, CDCl3) δ: 7.48 (d, J=8.4 Hz, 1H), 6.91 (d, J=2.8 Hz, 1H), 6.79 (dd, J=2.4, 8.4 Hz, 1H), 3.76 (s, 2H), 3.53 (s, 2H), 2.45-2.39 (m, 8H), 1.08 (t, J=7.2 Hz, 3H); ES-LCMS m/z 288 (M+H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Citations

For This Compound
9
Citations
AK El-Damasy, HJ Kim, JW Park, Y Nam… - Journal of Enzyme …, 2023 - Taylor & Francis
BCR-ABL inhibition is an effective therapeutic approach for the treatment of chronic myeloid leukaemia (CML). Herein, we report the discovery of AKE-72 (5), a diarylamide 3-…
Number of citations: 4 www.tandfonline.com
CH Zhang, MW Zheng, YP Li, XD Lin… - Journal of medicinal …, 2015 - ACS Publications
A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed and synthesized. Structure–activity relationship (SAR) analysis of these compounds led to …
Number of citations: 45 pubs.acs.org
MI El-Gamal, CH Oh - Bulletin of the Korean Chemical Society, 2012 - Citeseer
A diarylurea compound 1 possessing pyrrolo [3, 2-c] pyridine nucleus was designed and synthesized with structure similarity to Sorafenib. Compound 1 was tested over 60-cancer cell …
Number of citations: 16 citeseerx.ist.psu.edu
MA Khan, MI El-Gamal, MS Abdel-Maksoud… - J Pharm …, 2014 - academia.edu
A series of diarylureas and diarylamides possessing pyrrolo [3, 2-c] pyridine scaffold was designed and synthesized. Their in vitro antiproliferative activities were tested against a panel …
Number of citations: 8 www.academia.edu
MI El-Gamal, MH Jung, W San Lee, T Sim… - European journal of …, 2011 - Elsevier
Synthesis of a new series of diarylureas and diarylamides having 1H-pyrrolo[3,2-c]pyridine scaffold is described. Their in vitro antiproliferative activity against A375P human melanoma …
Number of citations: 36 www.sciencedirect.com
M Wang, L Lan, Y Wang, J Zhang, L Shi… - Bioorganic & Medicinal …, 2023 - Elsevier
Aberrant FGF19/FGFR4 signaling has been demonstrated to be an oncogenic driver of growth and survival in human hepatocellular carcinoma (HCC). At present, the development of …
Number of citations: 1 www.sciencedirect.com
M Schröder, L Tan, J Wang, Y Liang, NS Gray… - Cell Chemical …, 2020 - cell.com
MKK7 (MEK7) is a key regulator of the JNK stress signaling pathway and targeting MKK7 has been proposed as a chemotherapeutic strategy. Detailed understanding of the MKK7 …
Number of citations: 16 www.cell.com
ML Arwood, Y Liu, SK Harkins, DM Weinstock… - Cell Chemical …, 2023 - cell.com
Recurrent JAK2 alterations are observed in myeloproliferative neoplasms, B-cell acute lymphoblastic leukemia, and other hematologic malignancies. Currently available type I JAK2 …
Number of citations: 4 www.cell.com
X Deng, W Zhou, E Weisberg, J Wang, J Zhang… - Bioorganic & medicinal …, 2012 - Elsevier
Here we describe the synthesis and characterization of a number of 3-amino-1H-indazol-6-yl-benzamides that were designed to target the ‘DFG-out’ conformation of the kinase …
Number of citations: 17 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。